H-Phg-OH

Descripción

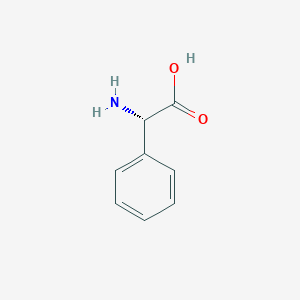

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUNAGUHMKGQNY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022916 | |

| Record name | L-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2935-35-5, 69-91-0 | |

| Record name | L-Phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglycine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-α-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I753R0XI6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Phenylglycine (H-Phg-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-α-Phenylglycine (H-Phg-OH) is a non-proteinogenic α-amino acid of significant importance in the pharmaceutical and fine chemical industries. Its unique structure, featuring a phenyl group directly attached to the α-carbon, imparts specific stereochemical properties that are leveraged in the synthesis of numerous active pharmaceutical ingredients (APIs). Most notably, it serves as a crucial chiral building block for the side chains of several semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin, enhancing their oral bioavailability.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, analytical techniques, and biological significance of D-Phenylglycine, serving as a technical resource for professionals in research and drug development.

Chemical Structure and Identification

D-Phenylglycine is the (R)-enantiomer of phenylglycine. The presence of the bulky phenyl group restricts the conformational freedom of the molecule compared to proteinogenic amino acids like phenylalanine, which possess a methylene spacer.[2]

-

IUPAC Name: (2R)-2-amino-2-phenylacetic acid[3]

-

Common Synonyms: H-D-Phg-OH, D-(-)-alpha-Phenylglycine, (R)-(-)-2-Phenylglycine, D-2-Phenylglycine[3][4]

-

Molecular Formula: C₈H₉NO₂[4]

Physicochemical and Spectroscopic Properties

The properties of D-Phenylglycine are summarized in the table below. It is a white crystalline solid with limited solubility in water, a high melting point, and specific optical activity due to its chiral nature.[6][7][8]

Table 1: Physicochemical Properties of D-Phenylglycine

| Property | Value | Reference(s) |

| Physical State | White crystalline powder | [6][8] |

| Melting Point | >300 °C (decomposes) | [6] |

| Density | 1.2 g/cm³ (at 20 °C) | [6] |

| Water Solubility | 0.3 g / 100 mL | [7] |

| Other Solubilities | Sparingly soluble in aqueous acid.[7] Better solubility in polar organic solvents like methanol and ethanol.[8] | |

| pKa (Predicted) | 1.94 ± 0.10 | [6][7] |

| LogP | -1.76 (at 20 °C) | [7] |

| Specific Rotation [α]D | -156° (c=1, 1N HCl) | [4][6] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the amino and carboxylic acid functional groups. Data is available from various sources.[3][9][10] A study on matrix-isolated phenylglycine identified conformers stabilized by N–H···O=C and O–H···N intramolecular hydrogen bonds.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra in H₂O typically show signals for the aromatic protons around 7.4-7.5 ppm and the α-proton around 4.3 ppm.[2][12] 13C NMR and 2D NMR data are also available for detailed structural elucidation.[3][13]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra show a characteristic top peak at m/z 106.[3][14] Various other mass spectrometry techniques (GC-MS, LC-MS, MS/MS) have been used for its characterization.[2]

Synthesis and Manufacturing

The industrial production of D-Phenylglycine is critical for the pharmaceutical industry. Methods focus on achieving high enantiomeric purity.

Common Synthesis Routes

-

Strecker Synthesis: A classical and versatile method starting from benzaldehyde, ammonia, and cyanide to form the racemic α-aminonitrile, which is subsequently hydrolyzed to racemic phenylglycine.[5][15] Asymmetric variations using chiral auxiliaries have been developed to produce the D-enantiomer with high diastereoselectivity.[16][17]

-

Resolution of Racemic Phenylglycine: This is a common industrial approach where the synthesized DL-phenylglycine is resolved into its constituent enantiomers using chiral resolving agents or enzymatic methods.[7]

-

Chemoenzymatic Synthesis: Modern approaches combine chemical synthesis with biocatalysis. A notable example is a one-pot reaction coupling the Strecker synthesis of racemic phenylglycinonitrile with a highly (R)-specific nitrilase enzyme that selectively hydrolyzes the (R)-nitrile to (R)-phenylglycine, achieving a dynamic kinetic resolution.[18][19]

Experimental Protocol: Asymmetric Strecker Synthesis (Conceptual)

This protocol outlines the key steps for an asymmetric Strecker synthesis using a chiral auxiliary, based on published methodologies.[16][17]

-

Imine Formation: A chiral amine (e.g., (S)-1-(4-methoxyphenyl)ethylamine) is reacted with benzaldehyde in a suitable solvent (e.g., methanol) to form the corresponding chiral imine in situ.

-

Cyanide Addition: A cyanide source, such as sodium cyanide or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The chiral auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine, preferentially forming one diastereomer of the α-aminonitrile.

-

Crystallization-Induced Asymmetric Transformation: In many cases, the desired diastereomer is less soluble and crystallizes out of the solution. This shifts the equilibrium between the diastereomers in solution towards the formation of the precipitating isomer, leading to a high yield and diastereomeric excess (>99:1).[16]

-

Hydrolysis and Auxiliary Removal: The purified diastereomerically pure α-aminonitrile is then subjected to harsh acidic hydrolysis (e.g., refluxing in 6 M HCl).[17] This step simultaneously hydrolyzes the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can be recovered.

-

Isolation: The final product, D-Phenylglycine hydrochloride, is isolated after workup and can be neutralized to obtain the free amino acid.

Workflow for Chemoenzymatic Synthesis of D-Phenylglycine

The following diagram illustrates a modern, efficient workflow combining chemical and enzymatic steps.

Caption: Chemoenzymatic one-pot synthesis of D-Phenylglycine.[18][19]

Analysis and Quality Control

Ensuring the chemical purity and, critically, the enantiomeric purity of D-Phenylglycine is paramount for its use in pharmaceuticals.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for analysis.

-

Purity Analysis: Reversed-phase HPLC with a C18 column can be used to determine chemical purity. A typical mobile phase might consist of a methanol/water or acetonitrile/water mixture with a buffer or acid additive like formic acid, with UV detection around 260 nm.[20][21]

-

Chiral Separation: Enantiomeric excess (ee) is determined using a chiral stationary phase (CSP). Columns based on phenylglycine derivatives or cyclodextrins are common.[22][23] This allows for the separation and quantification of the D- and L-enantiomers.

-

Experimental Protocol: Chiral HPLC Analysis (General)

-

Column: Chiral Stationary Phase column (e.g., Regis Phenylglycine or similar).[22]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and an aqueous buffer (e.g., phosphate or perchlorate solution).[19] The exact ratio is optimized for baseline separation.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector set to a wavelength where phenylglycine absorbs (e.g., 254-260 nm).[20]

-

Sample Preparation: Dissolve a precise amount of the D-Phenylglycine sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1-0.5 mg/mL).[21]

-

Injection: Inject a small volume (e.g., 10-20 µL) onto the column.

-

Analysis: The retention times for the (R)- and (S)-enantiomers will differ. Integrate the peak areas for each enantiomer to calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] * 100.

Biological Role and Significance

While not incorporated into proteins via ribosomal synthesis, phenylglycine and its hydroxylated derivatives are found in a variety of peptide-based natural products, particularly those produced by microorganisms.[2]

Role in Natural Products

Phenylglycine-type amino acids are assembled into complex peptides by large, multimodular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[24] They are key components of glycopeptide antibiotics (e.g., vancomycin family) and other bioactive peptides.[2]

Biosynthesis Pathway of L-Phenylglycine

The biosynthesis of L-Phenylglycine has been characterized in bacteria such as Streptomyces pristinaespiralis.[24][25] It begins with phenylpyruvate, a precursor derived from the shikimate pathway.

Caption: Biosynthesis of L-Phg from phenylpyruvate in microorganisms.[1][24][25]

An artificial pathway to produce D-Phenylglycine has also been engineered in E. coli by combining enzymes like hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and a stereoinverting aminotransferase (HpgAT).[26]

Applications in Drug Development

The primary application of D-Phenylglycine is as a key intermediate in pharmaceutical manufacturing.

-

β-Lactam Antibiotics: It forms the acylamino side chain in penicillins (e.g., ampicillin) and cephalosporins (e.g., cephalexin, cefadroxil). This side chain is crucial for the antibacterial activity and oral absorption of these drugs.[1][6]

-

Chiral Synthesis: As an optically pure compound, it is used as a chiral auxiliary or a starting material for the asymmetric synthesis of other complex molecules, ensuring the production of the desired enantiomer of a drug, which is critical for efficacy and safety.[6][26]

-

Peptide Synthesis: It is used in the synthesis of therapeutic peptides and peptidomimetics, where its constrained structure can induce specific secondary structures or improve stability against enzymatic degradation.[3]

References

- 1. Heterologous pathway for the production of L-phenylglycine from glucose by E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]

- 5. Phenylglycine - Wikipedia [en.wikipedia.org]

- 6. D(-)-alpha-Phenylglycine [chembk.com]

- 7. D-2-Phenylglycine CAS#: 875-74-1 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. D-2-Phenylglycine(875-74-1) IR Spectrum [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]

- 13. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (R)-(-)-2-Phenylglycine [webbook.nist.gov]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 19. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]

- 22. 1-731221-300 - HPLC-Säule D-Phenylglycine, 5 µm, 10,0 x 250 mm | Analytics-Shop [analytics-shop.com]

- 23. HPLC-DAD evidence of the oscillatory chiral conversion of phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 25. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-2-phenylacetic acid, also known as (S)-phenylglycine, is a crucial non-proteinogenic amino acid. It serves as a vital chiral building block in the pharmaceutical industry, notably in the synthesis of semi-synthetic β-lactam antibiotics like ampicillin and cephalexin[1][2]. The stereochemistry at the α-carbon is critical for the biological activity of these drugs, making the enantioselective synthesis of the (S)-enantiomer a topic of significant interest. This guide provides a comprehensive overview of the primary synthesis pathways for (S)-2-Amino-2-phenylacetic acid, including chemoenzymatic methods, asymmetric synthesis, and classical resolution techniques.

Chemoenzymatic Synthesis Pathways

Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of biocatalysis to produce enantiopure compounds. These methods are often favored for their mild reaction conditions and high enantiomeric excess (ee).

Dynamic Kinetic Resolution via Nitrilase

A prominent chemoenzymatic route involves the Strecker synthesis of racemic 2-amino-2-phenylacetonitrile from benzaldehyde, cyanide, and ammonia, followed by an enzymatic kinetic resolution.[1][3] Dynamic kinetic resolution is particularly advantageous as it allows for the in-situ racemization of the undesired enantiomer, theoretically enabling a 100% yield of the desired product.

A study has demonstrated a one-pot synthesis combining the Strecker synthesis with a nitrilase from Pseudomonas fluorescens EBC191.[1][3] By optimizing the reaction conditions to a mildly alkaline pH (around 9.5), the formation of racemic phenylglycinonitrile is maximized, and the in-situ racemization of the (S)-nitrile to the (R)-nitrile is facilitated. Subsequent hydrolysis by an (R)-specific nitrilase variant yields (R)-phenylglycine with high enantiomeric excess. Conversely, the use of an (S)-specific nitrilase or subsequent enzymatic steps can be tailored for the production of (S)-phenylglycine or its derivatives.[3][4]

Experimental Protocol: Chemoenzymatic Synthesis of Phenylglycine Nitrile

-

Reaction Mixture: A 1 ml reaction mixture is prepared in a sealed 2 ml glass vessel containing 150 mM KCN in 500 mM ammonium acetate/NH₄OH buffer (pH 9.5) at 40°C.[3]

-

Initiation: The reaction is initiated by the addition of 50 mM benzaldehyde.

-

Reaction Conditions: The mixture is stirred vigorously (1,500 rpm) for 120 minutes to facilitate the formation of racemic phenylglycinonitrile.[3]

-

Enzymatic Conversion: Following the chemical synthesis, resting cells of Escherichia coli overexpressing a specific nitrilase variant are added directly to the reaction mixture for the enantioselective hydrolysis of the nitrile.[3]

Quantitative Data: Chemoenzymatic Synthesis

| Method | Starting Materials | Key Enzyme | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Dynamic Kinetic Resolution | Benzaldehyde, KCN, NH₃ | Nitrilase from P. fluorescens | (R)-Phenylglycine | up to 81% | ≥ 95% | [1][3] |

Logical Relationship: Dynamic Kinetic Resolution

Caption: Chemoenzymatic synthesis via Strecker reaction and dynamic kinetic resolution.

Multi-Enzyme Cascade from L-Phenylalanine

Another innovative enzymatic approach utilizes a multi-enzyme cascade to convert biobased L-phenylalanine into L-phenylglycine (the L-enantiomer corresponds to the S-configuration).[5] This pathway involves a series of enzymatic reactions, often engineered into a single microbial host like E. coli.

One such cascade involves:

-

L-amino acid deaminase (LAAD)

-

Hydroxymandelate synthase (HmaS)

-

(S)-mandelate dehydrogenase (SMDH)

-

An aminotransferase (AT) or a leucine dehydrogenase (LeuDH)[5]

Initial attempts with an endogenous aminotransferase were found to be rate-limiting due to the accumulation of benzoylformic acid.[5] The substitution with leucine dehydrogenase from Bacillus cereus significantly improved the conversion rate.[5]

Experimental Workflow: Multi-Enzyme Cascade

Caption: Four-step enzymatic cascade for (S)-phenylglycine synthesis.

Quantitative Data: Multi-Enzyme Cascade

| Starting Material | Key Enzymes | Product | Conversion Rate | Reference |

| 40 mM L-Phenylalanine | LAAD, HmaS, SMDH, LeuDH | (S)-Phenylglycine | 99.9% | [5] |

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, often through the use of chiral catalysts or auxiliaries.

Asymmetric Strecker Synthesis

The Strecker synthesis can be rendered asymmetric by using a chiral amine or a chiral catalyst. A practical approach involves a three-component Strecker reaction using a chiral auxiliary like (S)-1-(4-methoxyphenyl)ethylamine.[6] This method leads to the formation of diastereomeric α-aminonitriles, where one diastereomer can be selectively crystallized and isolated in high diastereomeric purity. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary yields the enantiopure (S)-α-arylglycine.[6]

Another strategy employs (R)-phenylglycine amide as a chiral auxiliary, which can induce a crystallization-induced asymmetric transformation, leading to a single diastereomer in high yield and diastereomeric ratio.[7]

Experimental Protocol: Asymmetric Strecker Synthesis with Chiral Auxiliary

-

Reaction Mixture: (S)-1-(4-methoxyphenyl)-ethylamine hydrochloride (3.00 mmol) and NaCN (3.15 mmol) are dissolved in H₂O (4 mL).[6]

-

Addition of Aldehyde: MeOH (4 mL) and the corresponding aryl-aldehyde (3.00 mmol) are added to the mixture.

-

Reaction Conditions: The mixture is stirred for 16 hours.

-

Isolation: The reaction is diluted with H₂O (10 mL), and the resulting solid (the major (S,S)-α-aminonitrile diastereomer) is collected by filtration.[6]

-

Hydrolysis: The isolated aminonitrile is heated in 6 M aqueous HCl at 90°C for 3-4 hours to yield the (S)-α-arylglycine hydrochloride.[6]

Quantitative Data: Asymmetric Strecker Synthesis

| Aldehyde | Chiral Auxiliary | Product | Diastereomeric Ratio (dr) | Reference |

| Substituted Benzaldehydes | (S)-1-(4-methoxyphenyl)ethylamine | (S,S)-α-aminonitriles | >95:5 | [6] |

| Pivaldehyde | (R)-phenylglycine amide | (S)-tert-leucine | >99/1 (for aminonitrile) | [7] |

Signaling Pathway: Asymmetric Induction in Strecker Synthesis

Caption: Asymmetric Strecker synthesis using a chiral auxiliary.

Classical Resolution

Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. While this method has the inherent disadvantage of a maximum 50% yield for the desired enantiomer (unless the undesired enantiomer is racemized and recycled), it remains a widely used technique in industrial processes.

Diastereomeric Salt Formation

This is the most common method for chiral resolution.[8] It involves reacting the racemic 2-amino-2-phenylacetic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8] After separation, the desired enantiomer is recovered by removing the resolving agent.

Common resolving agents for amino acids include chiral acids like (+)-tartaric acid or chiral bases like brucine.[2][8] For the resolution of DL-phenylglycine esters, (+)-tartaric acid has been effectively used to selectively crystallize the (+)-hermitartrate salt of the D-phenylglycine ester.[2]

Experimental Workflow: Classical Resolution

Caption: Classical resolution via diastereomeric salt formation.

Conclusion

The synthesis of enantiomerically pure (S)-2-Amino-2-phenylacetic acid is a well-established field with multiple viable pathways. Chemoenzymatic methods, particularly those employing dynamic kinetic resolution, offer elegant and efficient routes with high enantioselectivity and yield. Asymmetric synthesis, through the use of chiral auxiliaries in the Strecker reaction, provides direct access to the desired enantiomer. While classical resolution via diastereomeric salt formation is a more traditional approach, it remains relevant, especially in large-scale industrial production. The choice of synthesis pathway will depend on factors such as cost, scalability, desired purity, and environmental considerations. For drug development professionals, understanding these diverse synthetic strategies is crucial for the efficient and sustainable production of this key pharmaceutical intermediate.

References

- 1. frontiersin.org [frontiersin.org]

- 2. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]

- 3. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 5. A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of D-Phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylglycine is a non-proteinogenic α-amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Its unique structural and physicochemical properties are fundamental to its utility in drug design and development, particularly in the synthesis of semi-synthetic penicillins and cephalosporins.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of D-Phenylglycine, detailed experimental protocols for their determination, and logical workflows to guide researchers in their analyses.

Core Physicochemical Properties

The key physicochemical characteristics of D-Phenylglycine are summarized in the table below, providing a quick reference for researchers. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][3] |

| Molecular Weight | 151.16 g/mol | [3][5] |

| Appearance | White crystalline powder or crystals | [1][3] |

| Melting Point | >300 °C (decomposes) | [1][3] |

| Solubility in Water | 0.3 g/100 mL | [3][6] |

| Solubility in Other Solvents | Soluble in aqueous acid and lye; sparingly soluble in alcohol. | [3] |

| pKa (predicted) | 1.94 ± 0.10 | [3][6] |

| Optical Activity ([α]20/D) | -155° to -158° (c=1 in 1 M HCl) | [3][6] |

| LogP | -1.76 at 20°C | [3][6] |

| Density | 1.2 g/cm³ (at 20°C) | [3][6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of D-Phenylglycine are outlined below. These protocols are based on standard analytical techniques for amino acids.

Determination of Aqueous Solubility

Principle: The gravimetric method is a common and straightforward technique for determining the solubility of a compound in a specific solvent. It involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of D-Phenylglycine to a known volume of deionized water in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

-

-

Quantification of Dissolved Solute:

-

Transfer the clear supernatant to a pre-weighed, dry container.

-

Evaporate the solvent completely under reduced pressure or in a drying oven at a temperature that does not cause decomposition of D-Phenylglycine.

-

Once the solvent is fully evaporated, re-weigh the container with the dried D-Phenylglycine residue.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved D-Phenylglycine divided by the volume of the solvent used.

-

A logical workflow for this experimental protocol is depicted in the following diagram.

Caption: Workflow for Determining Aqueous Solubility of D-Phenylglycine.

Determination of pKa by Titration

Principle: The pKa values of an amino acid can be determined by acid-base titration.[7] By titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH, a titration curve can be generated. The pKa values correspond to the pH at the midpoints of the buffering regions.

Methodology:

-

Preparation of D-Phenylglycine Solution:

-

Prepare a solution of D-Phenylglycine of known concentration (e.g., 0.1 M) in deionized water.

-

-

Titration Setup:

-

Place a known volume of the D-Phenylglycine solution in a beaker with a magnetic stir bar.

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Immerse the pH electrode in the D-Phenylglycine solution and record the initial pH.

-

-

Titration with NaOH:

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the NaOH solution in small, precise increments (e.g., 0.2 mL).

-

After each addition, stir the solution to ensure it is homogeneous and record the pH.

-

Continue the titration until the pH has risen significantly (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa of the carboxylic acid group (pKa₁) is the pH at the point where half of the first equivalent of NaOH has been added.

-

The pKa of the amino group (pKa₂) is the pH at the point where one and a half equivalents of NaOH have been added.

-

The following diagram illustrates the logical steps for pKa determination.

Caption: Workflow for pKa Determination of D-Phenylglycine by Titration.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of D-Phenylglycine.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of D-Phenylglycine will show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching).[5][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum can be used to confirm the structure of D-Phenylglycine.[5][10][11][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of D-Phenylglycine and to study its fragmentation patterns. The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound.[5]

Biological Context: Relationship to Glycine Signaling

D-Phenylglycine is a derivative of glycine, which is an important neurotransmitter in the central nervous system. Glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem. It is also known to be an allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor crucial for synaptic plasticity and memory formation.[3] The structural similarity of D-Phenylglycine to glycine suggests potential interactions with these neurochemical pathways, a concept that is relevant in drug development.

The following diagram illustrates the high-level relationship between glycine, NMDA receptors, and potential neuronal signaling.

Caption: Simplified concept of glycine's role in NMDA receptor modulation.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of D-Phenylglycine, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chiral intermediate. A thorough understanding of these properties is fundamental to the successful application of D-Phenylglycine in the synthesis of novel and effective pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Phenylglycine - Wikipedia [en.wikipedia.org]

- 3. D(-)-alpha-Phenylglycine [chembk.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. D-2-Phenylglycine(875-74-1) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectrabase.com [spectrabase.com]

H-Phg-OH in Organic Solvents: A Technical Guide to Solubility and Synthesis Pathways

For researchers, scientists, and drug development professionals, understanding the solubility and synthesis of D-α-Phenylglycine (H-Phg-OH) is critical for its application in pharmaceutical development, particularly as a key building block for semi-synthetic penicillins and cephalosporins. This in-depth technical guide provides a comprehensive overview of H-Phg-OH's solubility in organic solvents, details relevant experimental protocols, and visualizes key synthetic pathways.

Solubility of H-Phg-OH: A Complex Profile

Generally, H-Phg-OH is characterized as being sparingly soluble in water, with a reported value of 0.3 g/100 mL[1]. Its solubility in organic solvents is influenced by the solvent's polarity, hydrogen bonding capacity, and the zwitterionic nature of the amino acid.

Qualitative Solubility Observations:

-

Alcohols: Sources indicate that H-Phg-OH is "practically insoluble in alcohol"[1]. This suggests low solubility in common alcoholic solvents like methanol, ethanol, and propanol.

-

Aprotic Solvents: While specific data is scarce, it is generally understood that amino acids have limited solubility in nonpolar, aprotic solvents. However, some solubility might be achieved in more polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are known to dissolve a variety of organic compounds.

Quantitative Data on a Derivative:

A study on the solubility of D-phenylglycine methyl ester hydrochloride, a derivative of H-Phg-OH, provides some quantitative measure of how the molecule interacts with various solvents. While not a direct measure of H-Phg-OH solubility, it offers valuable comparative data.

| Solvent/Mixture | Temperature (°C) | Molar Solubility (x 10^3) |

| Methanol | 25 | 1.85 |

| Ethanol | 25 | 0.82 |

| 1-Propanol | 25 | 0.45 |

| Water | 25 | 15.6 |

| Methanol (0.5) + Water (0.5) | 25 | 8.72 |

| Ethanol (0.5) + Water (0.5) | 25 | 6.21 |

Note: Data extracted from a study on D-phenylglycine methyl ester hydrochloride and should be considered as an indicator of relative solubility trends.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of H-Phg-OH in specific organic solvents, the following experimental protocols are commonly employed for amino acids.

1. Gravimetric Method:

This is a straightforward and widely used method for determining the solubility of a solid in a liquid.

-

Principle: A saturated solution of the solute in the solvent is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

-

Procedure:

-

An excess amount of H-Phg-OH is added to the organic solvent of interest in a sealed container.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn using a calibrated pipette.

-

The withdrawn solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried H-Phg-OH is achieved.

-

The solubility is calculated as the mass of the dissolved H-Phg-OH per volume of the solvent.

-

2. Spectroscopic Method:

This method is particularly useful for compounds that have a chromophore, allowing for concentration determination via UV-Vis spectroscopy.

-

Principle: A calibration curve of absorbance versus concentration for the solute in the specific solvent is first established. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

-

Procedure:

-

Prepare a series of standard solutions of H-Phg-OH of known concentrations in the organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for H-Phg-OH.

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a saturated solution of H-Phg-OH in the same solvent at a constant temperature, as described in the gravimetric method.

-

After reaching equilibrium, filter the solution to remove any undissolved solid.

-

Measure the absorbance of the clear saturated solution.

-

Use the calibration curve to determine the concentration of H-Phg-OH in the saturated solution, which represents its solubility.

-

Biosynthetic Pathways of D-Phenylglycine

The enzymatic synthesis of D-Phenylglycine offers a green and stereospecific alternative to chemical methods. Two key biosynthetic pathways are highlighted below.

1. Biosynthesis from L-Phenylalanine:

This pathway involves a three-enzyme cascade to convert L-phenylalanine into D-phenylglycine.

2. Chemoenzymatic Synthesis from Benzaldehyde:

This process combines a chemical step (Strecker synthesis) with an enzymatic resolution to produce enantiomerically pure D-Phenylglycine.

References

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Phenylglycines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglycines are a class of non-proteinogenic α-amino acids that serve as crucial building blocks for a variety of biologically active natural products, most notably peptide antibiotics. This technical guide provides a comprehensive overview of the natural sources of phenylglycines, their biosynthetic pathways, and detailed experimental methodologies for their study. The primary focus is on phenylglycine (Phg), 4-hydroxyphenylglycine (Hpg), and 3,5-dihydroxyphenylglycine (Dpg), which are integral components of several clinically important drugs.

Natural Occurrence of Phenylglycines

Phenylglycine and its hydroxylated derivatives are predominantly found in secondary metabolites produced by microorganisms, particularly bacteria belonging to the order Actinomycetales, and to a lesser extent, in fungi and plants.[1][2][3][4][5] These amino acids are key constituents of non-ribosomally synthesized peptides, which exhibit a broad range of biological activities.[6][7][8]

In Microbial Metabolites

The most significant natural sources of phenylglycines are peptide antibiotics. These complex molecules are assembled by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[1][6][7][8][9]

-

Pristinamycin I : Produced by the bacterium Streptomyces pristinaespiralis, this antibiotic contains one residue of L-phenylglycine.[1][2][6][10] Pristinamycin is a mixture of two components, pristinamycin I and pristinamycin II, which are co-produced in a ratio of approximately 30:70.[1][11]

-

Vancomycin : This glycopeptide antibiotic, produced by Amycolatopsis orientalis, is a heptapeptide that incorporates two residues of (R)-4-hydroxyphenylglycine and one residue of (S)-3,5-dihydroxyphenylglycine.[9][12][13]

-

Teicoplanin : Another clinically important glycopeptide antibiotic, produced by Actinoplanes teichomyceticus, is a complex of several related compounds. The core structure of teicoplanin contains 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues.[14]

In Plants

While less common, some phenylglycine derivatives have been isolated from plants. For instance, the non-proteinogenic amino acid m-carboxyphenylglycine has been found in the bulbs of Iris tingitana.[1]

Quantitative Abundance of Phenylglycines in Natural Products

The quantitative contribution of phenylglycine residues to the total mass of the antibiotic molecules is significant. The following table summarizes the calculated mass percentages of phenylglycine derivatives in selected antibiotics based on their molecular weights.

| Antibiotic | Phenylglycine Derivative | Molecular Weight of Antibiotic ( g/mol ) | Number of Residues | Molecular Weight of Phenylglycine Derivative ( g/mol ) | Mass Percentage (%) |

| Pristinamycin IA | L-Phenylglycine | 866.96[5][6][13][15] | 1 | 151.16[7][16][17] | 17.43 |

| Vancomycin | 4-Hydroxyphenylglycine | 1449.25[2][11][18][19][20] | 2 | 167.16[9][21][22][23] | 23.07 |

| 3,5-Dihydroxyphenylglycine | 1 | 183.16[3][4][8][12] | |||

| Teicoplanin A2-2 | 4-Hydroxyphenylglycine | 1879.7[10][][25][26][27] | 2 | 167.16[9][21][22][23] | 26.83 |

| 3,5-Dihydroxyphenylglycine | 2 | 183.16[3][4][8][12] |

Biosynthesis of Phenylglycines

The biosynthetic pathways of phenylglycine, 4-hydroxyphenylglycine, and 3,5-dihydroxyphenylglycine have been elucidated and involve a series of enzymatic reactions. These pathways are typically encoded by gene clusters found in the producing microorganisms.[1][2]

Biosynthesis of Phenylglycine (Phg)

The biosynthesis of L-phenylglycine in Streptomyces pristinaespiralis is proposed to start from the primary metabolite phenylpyruvate.[1][21][] The pathway involves a set of five enzymes encoded by the pgl gene cluster (pglA-E).

Biosynthesis of 4-Hydroxyphenylglycine (Hpg)

The biosynthesis of L-4-hydroxyphenylglycine begins with the shikimate pathway intermediate, prephenate.[1] The pathway involves four key enzymes.

Biosynthesis of 3,5-Dihydroxyphenylglycine (Dpg)

The biosynthesis of 3,5-dihydroxyphenylglycine follows a distinct pathway that utilizes acetyl-CoA and is initiated by a type III polyketide synthase, DpgA.[1]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of phenylglycine biosynthesis.

General Workflow for Enzyme Characterization

The characterization of enzymes involved in phenylglycine biosynthesis typically follows a standardized workflow.

References

- 1. Pristinamycin | C71H84N10O17 | CID 11979535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. (R,S)-3,5-DHPG | Hello Bio [hellobio.com]

- 5. Pristinamycin ia(9ci) | C45H54N8O10 | CID 102601810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pristinamycin IA | Antibiotic | P-gp | TargetMol [targetmol.com]

- 7. L-Phenylglycine | 2935-35-5 [chemicalbook.com]

- 8. (S)-3,5-Dihydroxyphenylglycine | C8H9NO4 | CID 443586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Teicoplanin A2-2 | C88H97Cl2N9O33 | CID 16198036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Vancomycin 盐酸盐 - Vancomycin 盐酸盐 [sigmaaldrich.com]

- 12. 3,5-Dihydroxyphenylglycine | C8H9NO4 | CID 108001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Pristinamycin [drugfuture.com]

- 16. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. calpaclab.com [calpaclab.com]

- 18. Vancomycin [drugfuture.com]

- 19. Vancomycin Hydrochloride | C66H76Cl3N9O24 | CID 6420023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Vancomycin - Wikipedia [en.wikipedia.org]

- 21. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. (S)-4-hydroxyphenylglycine | C8H9NO3 | CID 40634452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 4-Hydroxyphenylglycine | CAS No- 122-87-2 | Simson Pharma Limited [simsonpharma.com]

- 25. bioaustralis.com [bioaustralis.com]

- 26. scbt.com [scbt.com]

- 27. Teicoplanin A 2 | C90H99Cl2N9O34 | CID 16132315 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of L-Phenylglycine (H-Phg-OH): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid L-Phenylglycine (H-Phg-OH). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in fields such as medicinal chemistry, pharmacology, and materials science.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of L-Phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for L-Phenylglycine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.49 - 7.42 | m | 3H, Aromatic (meta- & para-H) |

| 7.39 - 7.37 | m | 2H, Aromatic (ortho-H) |

| 5.15 | s | 1H, α-H |

Data sourced from the Human Metabolome Database (HMDB).

Table 2: 13C NMR Spectroscopic Data for L-Phenylglycine

| Chemical Shift (ppm) | Assignment |

| 173.5 | C=O (Carboxylic acid) |

| 135.2 | Aromatic C (quaternary) |

| 129.5 | Aromatic CH |

| 129.0 | Aromatic CH |

| 127.8 | Aromatic CH |

| 58.5 | α-C |

Note: These are typical chemical shift values for the functional groups present in L-Phenylglycine and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for L-Phenylglycine

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400-2500 | Strong, Broad | O-H stretch (Carboxylic acid) and N-H stretch (Amine) |

| 3030 | Medium | Aromatic C-H stretch |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium-Strong | N-H bend (Amine) and Aromatic C=C stretch |

| 1410-1395 | Medium | O-H bend (Carboxylic acid) |

| 1300-1200 | Strong | C-O stretch (Carboxylic acid) |

| 740-700 & 690-650 | Strong | Aromatic C-H out-of-plane bend |

Data compiled from characteristic infrared absorption frequencies of functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for L-Phenylglycine

| Parameter | Value |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| Exact Mass | 151.0633 u |

| [M+H]+ (Precursor Ion) | 152.0706 m/z |

| Major Fragment Ions (Expected) | 106.0651 m/z ([M+H-HCOOH]+), 79.0542 m/z ([C6H5N]+), 77.0386 m/z ([C6H5]+) |

Precursor ion m/z obtained from PubChem.[1] Fragmentation pattern is based on typical fragmentation of amino acids.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy (1H and 13C)

-

Sample Preparation:

-

Approximately 5-25 mg of L-Phenylglycine is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). For quantitative 1H NMR, a known amount of an internal standard (e.g., TSP, DSS) is added.

-

The sample is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity and centrifuged to pellet any undissolved solids.

-

-

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

The probe is tuned to the respective frequencies for 1H and 13C nuclei.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For 1H NMR, a standard single-pulse experiment is typically performed. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For 13C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE). Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required compared to 1H NMR due to the low natural abundance of 13C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground L-Phenylglycine is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture is thoroughly ground to a fine powder to ensure homogeneous dispersion of the sample.

-

The powdered mixture is transferred to a pellet die.

-

The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

A background spectrum of a pure KBr pellet or an empty sample compartment is recorded.

-

The sample pellet is placed in the sample holder in the path of the IR beam.

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm-1) with a resolution of 4 cm-1. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

A stock solution of L-Phenylglycine is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

-

The stock solution is serially diluted to create calibration standards and quality control samples.

-

For analysis from a complex matrix (e.g., plasma), a protein precipitation step using an agent like acetonitrile or trichloroacetic acid is performed, followed by centrifugation. The supernatant is then diluted for injection.

-

-

Instrumentation and Data Acquisition:

-

A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source is used.

-

Chromatography: A reversed-phase C18 column or a HILIC column is typically used for separation. The mobile phase usually consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: The ESI source is operated in positive ion mode. A full scan (MS1) is performed to identify the precursor ion ([M+H]+ at m/z 152.0706). A product ion scan (MS2) of the precursor ion is then performed to obtain the fragmentation pattern. This is achieved through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of H-Phg-OH.

Caption: Workflow for Spectroscopic Analysis of H-Phg-OH.

Caption: Relationship between Molecular Properties and Spectroscopic Data.

References

Unveiling the Solid-State Architecture of Phenylglycine: A Technical Guide to its Crystal Structure Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of phenylglycine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. Phenylglycine and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceuticals. Understanding its three-dimensional structure at the atomic level is paramount for controlling solid-state properties, optimizing drug formulation, and ensuring therapeutic efficacy. This document outlines the crystallographic parameters of D-, L-, and DL-phenylglycine, details the experimental protocols for their determination, and presents a visual workflow for crystal structure analysis.

Crystallographic Data of Phenylglycine Enantiomers and Racemate

The crystal structures of the enantiomerically pure and racemic forms of phenylglycine have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. These data provide a quantitative basis for comparing the packing arrangements and intermolecular interactions within their respective crystal lattices.

Table 1: Crystallographic Data for D-(-)-Phenylglycine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.81 |

| b (Å) | 7.69 |

| c (Å) | 15.65 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| V (ų) | 698.8 |

Table 2: Crystallographic Data for L-(+)-Phenylglycine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.81 |

| b (Å) | 7.69 |

| c (Å) | 15.65 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| V (ų) | 698.8 |

Table 3: Crystallographic Data for DL-Phenylglycinium Chloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.303 |

| b (Å) | 11.005 |

| c (Å) | 21.447 |

| α (°) | 90 |

| β (°) | 97.88 |

| γ (°) | 90 |

| Z | 8 |

| V (ų) | 1723.7 |

Note: Data for DL-Phenylglycinium Chloride is presented as the hydrochloride salt, as comprehensive data for the neutral racemate is less commonly reported in this form.[1]

Experimental Protocols

The determination of the crystal structure of phenylglycine involves a series of well-defined experimental procedures. These protocols are crucial for obtaining high-quality crystals and accurate diffraction data.

Recrystallization for Single Crystal Growth

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction.[2] Recrystallization is a common technique used to obtain crystals of sufficient size and quality.[3][4]

Objective: To grow single crystals of D-, L-, or DL-phenylglycine suitable for X-ray diffraction analysis.

Materials and Equipment:

-

Phenylglycine (enantiomerically pure or racemic)

-

Solvent (e.g., water, ethanol, or a mixture)

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Filter paper

-

Crystallization dish

-

Microscope

Procedure:

-

Solvent Selection: Choose a solvent in which phenylglycine has high solubility at elevated temperatures and low solubility at room temperature.[5] Water or aqueous ethanol mixtures are often suitable.

-

Dissolution: Dissolve the phenylglycine powder in a minimum amount of the chosen solvent in an Erlenmeyer flask by gently heating and stirring.[3]

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the growth of large, well-ordered crystals.[3][5]

-

Crystal Harvesting: Once crystals have formed, they can be carefully harvested from the mother liquor using filtration.

-

Drying: The harvested crystals should be dried under ambient conditions or in a desiccator.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7]

Objective: To collect diffraction data from a single crystal of phenylglycine to determine its unit cell parameters, space group, and atomic coordinates.

Materials and Equipment:

-

Single crystal of phenylglycine

-

Goniometer head with a mounting loop

-

Single-crystal X-ray diffractometer (equipped with an X-ray source, goniometer, and detector)

-

Cryostream (for low-temperature data collection)

-

Computer with data collection and processing software

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by the detector at different orientations.[2]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.[2]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing the crystalline nature of a bulk sample and identifying its polymorphic form.[8]

Objective: To obtain a powder diffraction pattern for a polycrystalline sample of phenylglycine to confirm its phase purity and identify the crystalline form.

Materials and Equipment:

-

Powdered sample of phenylglycine

-

Sample holder

-

Powder X-ray diffractometer (with an X-ray source, goniometer, and detector)

-

Computer with data analysis software

Procedure:

-

Sample Preparation: A small amount of the finely ground phenylglycine powder is packed into a sample holder.

-

Data Collection: The sample holder is placed in the diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by the detector.

-

Data Analysis: The resulting powder diffraction pattern (a plot of intensity versus 2θ) is analyzed. The positions and intensities of the diffraction peaks are characteristic of a specific crystalline phase and can be compared to reference patterns to identify the polymorph.

Visualizing the Crystallographic Workflow and Analysis

To better illustrate the process of crystal structure analysis and the relationships between different crystalline forms of phenylglycine, the following diagrams have been generated using the DOT language.

References

- 1. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]

- 2. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. 2-Phenylglycine [webbook.nist.gov]

- 6. Research Portal [iro.uiowa.edu]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Non-Proteinogenic Amino Acids in Modern Drug Discovery: A Technical Guide to Phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs) represent a significant expansion of the chemical toolbox available for peptide-based drug design and development. By moving beyond the 20 canonical amino acids, researchers can introduce novel functionalities, enhance pharmacokinetic profiles, and improve the therapeutic efficacy of peptide drug candidates. This technical guide focuses on the biological significance and practical application of Phenylglycine (Phg), a prominent NPAA. We delve into its structural contributions to bioactive peptides, its role in enhancing stability and potency, and provide detailed experimental protocols for its incorporation and analysis. Furthermore, this guide presents key quantitative data in a comparative format and utilizes visualizations to elucidate the biosynthetic pathway of Phg and the mechanism of action of Phg-containing antibiotics.

Introduction: Expanding the Amino Acid Alphabet

The 20 proteinogenic amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins and peptides in most living organisms. However, nature's repertoire is far more extensive, with hundreds of non-proteinogenic amino acids (NPAAs) found in various organisms, from bacteria and fungi to plants.[1] These NPAAs are not incorporated into proteins via the ribosomal machinery but are often synthesized through specialized metabolic pathways and integrated into a diverse array of natural products, including many clinically significant antibiotics.[2][3]

The incorporation of NPAAs into peptide therapeutics has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low oral bioavailability, and rapid clearance.[4][5] By introducing unique side chains, stereochemistry, and backbone conformations, NPAAs can impart desirable physicochemical properties, leading to improved drug-like characteristics.

Phenylglycine (Phg), a non-proteinogenic alpha-amino acid with a phenyl group directly attached to the α-carbon, is a prime example of an NPAA that has garnered significant attention in medicinal chemistry.[6] Its rigid structure and aromatic side chain contribute to the conformational stability of peptides, influencing their binding affinity and biological activity.[7] This guide will explore the multifaceted biological roles of Phg and provide a technical framework for its application in contemporary drug discovery.

Biological Roles and Therapeutic Significance of Phenylglycine (Phg)

The biological importance of Phenylglycine is most prominently observed in its presence within the structure of several potent, naturally occurring antibiotics. Its incorporation is not merely a passive structural element but an active contributor to the molecule's therapeutic efficacy.

A Key Component of Glycopeptide and Lipopeptide Antibiotics

Phenylglycine and its hydroxylated derivatives, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are integral components of glycopeptide antibiotics like vancomycin and teicoplanin.[3][7] In these molecules, the rigid structure of the phenylglycine residues is crucial for maintaining the cup-shaped conformation necessary for binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls.[7] This binding event sterically hinders the transglycosylation and transpeptidation steps of cell wall biosynthesis, leading to bacterial cell death. The aromatic side chains of the Phg residues also participate in the cross-linking of the peptide backbone, further rigidifying the structure and enhancing its binding affinity.[7]

Enhancing Peptide Stability and Potency

The incorporation of Phenylglycine into synthetic peptides can significantly enhance their resistance to proteolytic degradation. The unnatural structure of Phg is not readily recognized by many common proteases, thus increasing the peptide's half-life in biological fluids.[8][9] This increased stability is a critical factor in developing peptides as viable therapeutic agents.

Furthermore, the conformational constraints imposed by the Phg residue can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity for its target receptor and, consequently, increased potency.[10] The rigid nature of the Phg backbone reduces the entropic penalty upon binding, contributing to a more favorable binding free energy.

Chiral Auxiliary in Asymmetric Synthesis

Beyond its direct incorporation into therapeutic agents, Phenylglycine also serves as a valuable chiral auxiliary in the asymmetric synthesis of other chiral molecules.[11][12] The inherent chirality of Phg can be used to control the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications.

Quantitative Data on Phenylglycine and its Derivatives

The following tables summarize key quantitative data related to the synthesis and biological activity of Phenylglycine and peptides containing this non-proteinogenic amino acid.

| Parameter | Value | Organism/System | Reference |

| Enzymatic Synthesis of L-Phenylglycine | |||

| Initial Substrate (L-Phenylalanine) | 40 mM | Recombinant E. coli | [13] |

| Final Product (L-Phenylglycine) | 39.97 ± 3.84 mM | Recombinant E. coli | [13] |

| Conversion Rate | 99.9% | Recombinant E. coli | [13] |

| Biological Activity of Vancomycin and its Analogs | |||

| Vancomycin MIC against MRSA | 1.139 - 1.501 mg/L | Methicillin-Resistant Staphylococcus aureus | [14] |

| Vancomycin MIC against VISA | 4-8 µg/ml | Vancomycin-Intermediate Staphylococcus aureus | [15] |

| Vancomycin Derivative MIC against MRSA | 4 µg/mL | Methicillin-Resistant Staphylococcus aureus | [2] |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, purification, and analysis of Phenylglycine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Phenylglycine-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a hypothetical peptide containing a Phenylglycine residue.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-protected amino acids (including Fmoc-Phg-OH)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the Fmoc-Phg-OH residue.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Purification of a Phenylglycine-Containing Peptide

Equipment and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

-

Injection and Gradient Elution: Inject the peptide solution onto the column and elute with a linear gradient of increasing Solvent B concentration (e.g., 5-65% Solvent B over 60 minutes).[16][17]

-

Fraction Collection: Collect fractions corresponding to the major peptide peak, as detected by UV absorbance at 214 nm and 280 nm.[17]

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Mass Spectrometry Analysis of a Phenylglycine-Containing Peptide

Equipment:

-

Electrospray ionization (ESI) or Matrix-assisted laser desorption/ionization (MALDI) mass spectrometer

Procedure:

-

Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

-

Mass Determination: Infuse the sample into the mass spectrometer and acquire the mass spectrum to determine the molecular weight of the peptide.[5][18]

-

Tandem Mass Spectrometry (MS/MS): For sequence confirmation, perform MS/MS analysis. Select the parent ion of the peptide and fragment it to generate a series of b- and y-ions. The mass difference between consecutive ions corresponds to the mass of a specific amino acid residue, confirming the peptide sequence.[19]

Enzymatic Assay for Phenylglycine Biosynthesis

This protocol describes a general method for assaying the activity of an enzyme involved in the biosynthesis of Phenylglycine, for example, a transaminase.

Materials:

-

Purified transaminase enzyme

-

Phenylpyruvate (substrate)

-

An amino donor (e.g., L-glutamate)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

HPLC system for product detection

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, phenylpyruvate, amino donor, and PLP.

-

Enzyme Addition: Initiate the reaction by adding the purified transaminase enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time period.

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl) or by heat inactivation.

-

Product Analysis: Analyze the reaction mixture by RP-HPLC to quantify the amount of Phenylglycine produced. A standard curve of known Phenylglycine concentrations should be used for accurate quantification.[20]

-

Enzyme Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Visualizations: Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key biological processes involving Phenylglycine.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Item - Minimum inhibitory concentration (MIC, µg/mL) of vancomycin-magainin peptide derivatives. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Protein–peptide complex crystallization: a case study on the ERK2 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]

- 7. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 10. Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

- 13. A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]